N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide, also known as MPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPC is a small molecule that has been synthesized through a series of chemical reactions and has been found to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Cinnamamide derivatives, including those related to the specified compound, have been designed and synthesized with the aim of exploring their antitubercular activity. A study by Patel and Telvekar (2014) demonstrated that systematic modifications around the cinnamamide structure could lead to promising activity against Mycobacterium tuberculosis, highlighting the role of cinnamamide derivatives in developing new antitubercular agents (Patel & Telvekar, 2014).
Neuroprotective Effects
Cinnamide derivatives have also been investigated for their neuroprotective effects. Zhong et al. (2018) synthesized cinnamide derivatives and evaluated their activity against neurotoxicity induced by glutamine in PC12 cells. Their findings suggest that certain cinnamide derivatives could offer protective effects against cerebral infarction, indicating their potential in neuroprotective drug development (Zhong et al., 2018).
Anticonvulsant Properties
Research on N-substituted cinnamamide derivatives has shown potential anticonvulsant properties. A study conducted by Żesławska et al. (2017) reported on the crystal structures of cinnamamide derivatives and their screening for anticonvulsant activity. The study suggests that certain structural features of cinnamamide derivatives may contribute to their anticonvulsant effects (Żesławska et al., 2017).
Antiplatelet Aggregation Activity
The design and synthesis of carbamoylpiperidine analogues containing cinnamamide scaffolds have shown significant antiplatelet aggregation activity. Youssef et al. (2011) identified compounds that exhibited potent inhibition of platelet aggregation, demonstrating the therapeutic potential of cinnamamide derivatives in preventing thrombotic diseases (Youssef et al., 2011).
Antimicrobial Activity
Novel cinnamamide derivatives have been synthesized and evaluated for their antimicrobial activity. Babu et al. (2015) synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which were tested against various bacterial and fungal strains. The study provided insights into the antimicrobial potential of cinnamamide derivatives (Babu et al., 2015).
Propiedades
IUPAC Name |
(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-16-7-9-19(23-22-16)24-13-11-18(12-14-24)15-21-20(25)10-8-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,25)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWQFAOWNKANN-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.